3,4-Dichlorobenzenesulfonohydrazide
Overview
Description
The compound 3,4-Dichlorobenzenesulfonohydrazide is a derivative of benzenesulfonohydrazide, which is a class of compounds known for their potential applications in various fields, including materials science and pharmacology. Although the provided papers do not directly discuss 3,4-Dichlorobenzenesulfonohydrazide, they do provide insights into related compounds that can help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of benzenesulfonylhydrazide with other chemical reagents. For instance, the preparation of a sulfonyl derivative, N'-(4-(3-methyl-3-phenylcyclobutyl)-3-phenylthiazol-2(3H)-ylidene)benzenesulfonohydrazide, was achieved by reacting benzenesulfonylhydrazide with phenylisothiocyanate in ethanol . Similarly, the synthesis of the title compound in paper involved the reaction of N'-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide with acetic anhydride. These methods suggest that 3,4-Dichlorobenzenesulfonohydrazide could also be synthesized through a condensation reaction involving a dichlorobenzaldehyde and benzenesulfonylhydrazide.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dichlorobenzenesulfonohydrazide has been characterized using various spectroscopic techniques and computational methods. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, UV-Vis, and X-ray crystallography . Computational methods such as density functional theory (DFT) were also employed to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters. These techniques could be applied to determine the molecular structure of 3,4-Dichlorobenzenesulfonohydrazide.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be studied through various analyses, such as Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) . These analyses help identify reactive sites and charge transfer within the molecules, which are crucial for understanding the chemical behavior of 3,4-Dichlorobenzenesulfonohydrazide. Additionally, the study of intermolecular and intramolecular interactions, as seen in the crystal structure of related compounds , provides insights into the potential reactivity and interaction of 3,4-Dichlorobenzenesulfonohydrazide with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,4-Dichlorobenzenesulfonohydrazide can be inferred from spectroscopic data and thermal analyses. For instance, the organo-mineral hybrid nanomaterial synthesized by intercalating 4-Chlorobenzenesulfonate into zinc-aluminium layered double hydroxides (LDHs) was characterized by X-ray diffraction and infrared spectroscopy, revealing its stability and degree of intercalation . These properties are indicative of the potential stability and intermolecular interactions that 3,4-Dichlorobenzenesulfonohydrazide may exhibit. Additionally, computational studies provide information on the band gap energies, which are important for understanding the electronic properties of the compound .
Scientific Research Applications
Chromogenic Systems in Enzymatic Assays
3,4-Dichlorobenzenesulfonohydrazide plays a role in chromogenic systems for enzymatic assays. Fossati et al. (2010) described the use of a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for direct enzymic assay of uric acid in serum and urine. This system was reliable, simple, rapid, and suitable for manual or automated procedures (Fossati & Prencipe, 2010).
Heavy Metal Ion Sensing
3,4-Dichlorobenzenesulfonohydrazide derivatives have been used in the development of sensors for heavy metals. Asiri et al. (2018) synthesized (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules for detecting heavy metal ions, specifically manganese ions (Mn2+), in various environmental samples. The study highlighted the sensitivity and selectivity of these compounds in detecting Mn2+ ions (Asiri et al., 2018).
Organometallic Chemistry
In organometallic chemistry, derivatives of 3,4-Dichlorobenzenesulfonohydrazide have been explored. Lakraimi et al. (2006) studied the synthesis and characterization of a new stable organo-mineral hybrid nanomaterial by intercalating 4-Chlorobenzenesulfonate in the zinc-aluminium layered double hydroxide. The research focused on the incorporation methods and characterization of the hybrid material (Lakraimi et al., 2006).
Safety And Hazards
The safety information for 3,4-Dichlorobenzenesulfonohydrazide includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P260, P280, and P312, which advise not to breathe dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a poison center or doctor if feeling unwell .
properties
IUPAC Name |
3,4-dichlorobenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGJXZMKOGQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371054 | |
Record name | 3,4-dichlorobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzenesulfonohydrazide | |
CAS RN |
6655-74-9 | |
Record name | 3,4-dichlorobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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